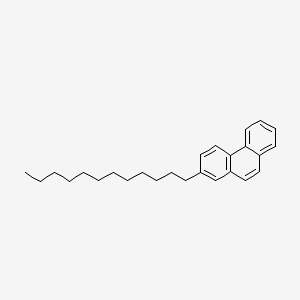

2-Dodecylphenanthrene

Description

Significance of Alkyl-Substituted Phenanthrenes in Contemporary Chemical Research

Alkyl-substituted phenanthrenes are a crucial subgroup of PAHs that have garnered considerable attention in various fields of chemical research. nih.govoregonstate.edu Their significance stems from several key aspects:

Geochemical Markers: Alkylated phenanthrenes, along with other alkylated PAHs, serve as important geochemical markers in crude oils and sedimentary rock extracts. researchgate.netd-nb.infofrontiersin.org The distribution and relative abundance of different alkylphenanthrene isomers can provide valuable information about the origin, maturity, and depositional environment of organic matter. researchgate.netfrontiersin.org For instance, the ratio of certain methylphenanthrene isomers is a well-established indicator of the thermal maturity of source rocks. frontiersin.org

Environmental Science: Alkyl-substituted PAHs are prevalent in petroleum-derived products and are consequently found as environmental contaminants. nih.gov Understanding their behavior, fate, and transport in the environment is essential for assessing and mitigating pollution. scielo.brfrontiersin.org Studies have shown that alkylated PAHs can be more abundant in environmental samples than their parent compounds. oregonstate.edu

Materials Science: The introduction of alkyl chains onto a rigid PAH core can induce liquid crystalline properties. espublisher.commit.edursc.org This has led to research into alkyl-substituted PAHs, including phenanthrene (B1679779) derivatives, for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. rsc.orgiupac.org The self-organizing nature of these molecules is advantageous for creating highly ordered structures beneficial for charge transport. mit.edursc.org

Toxicology and Metabolism: The biological activity of PAHs can be significantly altered by alkyl substitution. nih.govoregonstate.edu Research investigates how the position and length of the alkyl chain influence the metabolic pathways and potential toxicity of phenanthrene derivatives. nih.govrsc.org For example, the presence of an alkyl group can shift the primary site of metabolic oxidation from the aromatic ring to the alkyl side chain. nih.govresearchgate.net

Research Context of Long-Chain Alkyl Polycyclic Aromatic Hydrocarbons (PAHs)

Long-chain alkyl PAHs, a category that includes 2-dodecylphenanthrene, are studied within a broad research context that encompasses geochemistry, environmental science, and materials science.

In geochemistry , long-chain alkyl PAHs are analyzed in fossil fuels and sediments to understand their geological history. nih.gov Their presence and distribution can indicate the source of organic matter, with long-chain n-alkanes often associated with terrestrial higher plants. nih.gov The pyrolysis of long-chain alkylaromatics is also studied to understand their thermal decomposition pathways, which is relevant to the processing of heavy oils and asphaltenes. umich.edu

In environmental science , the focus is on the biodegradation and environmental fate of these compounds. frontiersin.orgnih.gov Due to their hydrophobicity, long-chain alkyl PAHs tend to adsorb to soil and sediment particles, making them persistent pollutants. nih.gov Research has explored the use of microorganisms, including thermophilic bacteria, for the degradation of long-chain alkanes and PAHs, as higher temperatures can increase the bioavailability of these compounds. nih.gov

In materials science , the incorporation of long, flexible alkyl chains onto rigid PAH cores is a key strategy for designing discotic liquid crystals. mit.edursc.orgiupac.org These materials can self-assemble into columnar structures, which facilitate one-dimensional charge transport. mit.edu The length and branching of the alkyl chains are critical in determining the mesophase behavior and clearing temperatures of these liquid crystalline materials. iupac.org

Overview of Current Research Trajectories Involving Dodecylphenanthrene Congeners

Congeners are related chemical compounds, and in the context of this compound, this refers to other dodecylphenanthrene isomers and phenanthrenes with different alkyl chain lengths. healthline.comnih.gov Current research on these congeners is multifaceted.

One major area of investigation is their pyrolytic behavior . Studies on the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene have shown that it decomposes through several primary pathways, with the major one being dehydrogenation to form this compound. acs.orgresearchgate.net Other pathways involve the cleavage of the carbon-carbon bond between the alkyl chain and the aromatic ring. acs.org

In the field of developmental toxicity , various alkylated PAHs, including substituted phenanthrenes, are being screened to understand how structural nuances affect their biological activity. oregonstate.eduresearchgate.net Research has shown that toxicity can vary significantly based on the location of the substitution and the length of the alkyl chain. oregonstate.edu

The table below provides a summary of key research findings related to dodecylphenanthrene and its congeners.

| Research Area | Key Findings | References |

| Pyrolysis | The major product of 2-dodecyl-9,10-dihydrophenanthrene pyrolysis is this compound, formed through dehydrogenation. | acs.orgresearchgate.net |

| Metabolism | Increasing the alkyl chain length on phenanthrene reduces metabolic conversion; conversion of 1-n-dodecylphenanthrene is negligible. | nih.govresearchgate.net |

| Toxicity | The toxicity of alkylated phenanthrenes is dependent on the substitution location and alkyl chain length. | oregonstate.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-dodecylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-21H,2-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXCMFGUPUBXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296021 | |

| Record name | 2-Dodecylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-72-4 | |

| Record name | 2-Dodecylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dodecylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Dodecylphenanthrene

Direct Alkylation Approaches to Phenanthrene (B1679779)

Direct alkylation provides a straightforward pathway to introduce alkyl chains onto the phenanthrene skeleton. These methods range from photochemical reactions to sophisticated transition-metal-catalyzed and metal-free catalytic systems.

Transition-Metal-Catalyzed Alkylation Reactions

Transition-metal catalysis, particularly using palladium, offers powerful and versatile methods for the synthesis of specifically substituted phenanthrenes. These reactions provide a high degree of control over the position of alkylation, which is often a challenge in other methods like Friedel-Crafts alkylation.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming C-C bonds. espublisher.com A notable approach for synthesizing alkyl phenanthrenes involves a palladium-catalyzed reaction starting from aromatic bromoaldehydes. espublisher.com This methodology allows for the introduction of one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. espublisher.com The reaction typically employs a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF). espublisher.com This approach has been successfully used to synthesize phenanthrene and 2-methoxy phenanthrene in good yields. espublisher.com

| Catalyst System | Substrate Type | Product | Yield | Reference |

| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Aromatic Bromoaldehydes | Alkyl Phenanthrene | Moderate to Good | espublisher.com |

| Pd(PPh₃)₄, DPPP, AgNO₃ | Aryl Boronic Acids | Symmetrical Diaryl Ketones | Up to 70% | liv.ac.uk |

This table presents examples of palladium-catalyzed reactions for synthesizing phenanthrene derivatives and related structures.

The intramolecular Mizoroki-Heck (M-H) reaction is a powerful tool for constructing cyclic and polycyclic systems. espublisher.comchim.itwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org In the context of phenanthrene synthesis, this reaction can be used to form the core ring structure, often incorporating alkyl substituents in the process. espublisher.comcore.ac.uk

The mechanism typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. wikipedia.org This is followed by migratory insertion of the tethered alkene into the newly formed carbon-palladium bond. wikipedia.org The final step is a β-hydride elimination, which regenerates the double bond and the Pd(0) catalyst, completing the cycle. wikipedia.org By carefully designing the starting material, this cyclization can be used to build the phenanthrene skeleton. For example, a threefold intramolecular Heck coupling has been used as the key step in the synthesis of complex polycyclic aromatic hydrocarbons derived from phenanthrene precursors. core.ac.uk

Transition-Metal-Free Catalytic C-Alkylation via Borrowing Hydrogen Pathways

In a move towards more sustainable chemistry, transition-metal-free catalytic systems have been developed. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a prime example. organic-chemistry.orgcardiff.ac.uk This process allows for the use of alcohols, which are abundant and benign, as alkylating agents, with water being the only byproduct. organic-chemistry.orgcardiff.ac.uk

A novel system utilizing a phenalenyl-based molecule as a catalyst has been shown to effectively catalyze the C-alkylation of various substrates, including the 9-monoalkylation of fluorene, a structurally related PAH. organic-chemistry.org The proposed mechanism for this transition-metal-free process is believed to proceed via a radical-mediated pathway. organic-chemistry.org The catalyst first facilitates the dehydrogenation of the alcohol to form a reactive aldehyde or ketone. This intermediate then condenses with the nucleophilic C-H bond of the aromatic substrate. Finally, the catalyst returns the "borrowed" hydrogen to an intermediate species to yield the final alkylated product and regenerate the catalyst. organic-chemistry.orgacs.org This approach avoids the use of hazardous alkylating agents and expensive transition metals, offering a greener alternative for the synthesis of compounds like 2-dodecylphenanthrene, assuming a suitable phenanthrene-based substrate and dodecanol (B89629) are used. organic-chemistry.orgucl.ac.uk

| Reaction Type | Catalyst | Alkylating Agent | Key Feature | Reference |

| α-Alkylation of Ketones | Phenalenyl-based molecule | Alcohols | Transition-metal-free, radical-mediated | organic-chemistry.org |

| α-C-Alkylation of Ketones | KOt-Bu (base) | Secondary Alcohols | Metal-free, Oppenauer-type oxidation | ucl.ac.uk |

| C-Alkylation of Oxindoles | (Cyclopentadienone)iron carbonyl | Alcohols | Iron-catalyzed, broad scope | cardiff.ac.uk |

This table summarizes various borrowing hydrogen and related C-alkylation methodologies.

Functionalization and Derivatization of this compound

The functionalization of this compound can be approached by targeting either the aromatic scaffold or the alkyl chain. The introduction of new functional groups can serve as a basis for creating a variety of derivatives with tailored electronic, optical, or biological properties.

Regioselective functionalization is crucial for controlling the properties of the resulting derivatives. In the case of this compound, the directing effects of the dodecyl group and the inherent reactivity of the phenanthrene core would govern the position of substitution in electrophilic aromatic substitution reactions. The dodecyl group, being an alkyl group, is an ortho-, para-director. However, the phenanthrene system has its own preferred sites of reaction, most notably the 9- and 10-positions. scribd.com

Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are common methods for functionalizing aromatic rings. visualizeorgchem.comorganic-chemistry.orgpressbooks.publibretexts.orgsavemyexams.com For this compound, a mixture of products would be expected, and the precise regioselectivity would need to be determined experimentally.

Table 1: Potential Regioselective Functionalization Reactions of this compound (Hypothetical)

| Reaction Type | Reagents and Conditions (General) | Potential Products (Regioisomers) |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | Bromo-2-dodecylphenanthrenes (e.g., at C9, C10, or positions ortho/para to the dodecyl group) |

| Nitration | HNO3, H2SO4 | Nitro-2-dodecylphenanthrenes |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl-2-dodecylphenanthrenes |

Note: The yields and specific regioselectivity for these reactions on this compound are not documented and would require experimental investigation.

Modification of the dodecyl chain offers another avenue for creating analogs. These modifications could include altering the chain length, introducing branching, or incorporating functional groups within the chain. Such changes can have a significant impact on the physical properties of the molecule, including its solubility and self-assembly characteristics. rsc.org

One hypothetical approach to modifying the alkyl chain could involve the oxidation of the benzylic position (the carbon atom of the dodecyl chain attached to the phenanthrene ring). However, studies on similar long-chain alkylarenes suggest that oxidation may occur at other positions along the chain as well. rsc.org

Another strategy would be to synthesize phenanthrene derivatives with different alkyl chains from the outset, for example, by using alternative alkylating agents in a Friedel-Crafts alkylation or by employing cross-coupling reactions with appropriate organometallic reagents. espublisher.comdeepdyve.com

Table 2: Hypothetical Strategies for Synthesizing Analogs with Modified Alkyl Chains

| Strategy | General Approach | Potential Starting Materials |

| Varying Alkyl Chain Length | Friedel-Crafts alkylation with different alkyl halides | Phenanthrene, various long-chain alkyl halides |

| Introducing Branching | Use of branched alkylating agents | Phenanthrene, branched alkyl halides |

| Chain Functionalization | Terminal functionalization of a pre-installed chain | ω-Haloalkylphenanthrene |

Note: These are generalized synthetic strategies and have not been specifically reported for this compound.

Beyond simple electrophilic substitution, more advanced methods can be employed for the functionalization of the aromatic rings of this compound. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies.

For instance, if a bromo-2-dodecylphenanthrene derivative were synthesized, it could potentially undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl groups. mdpi.comnih.govlibretexts.orgconsensus.appjsynthchem.com This would be a powerful method for extending the π-conjugated system of the molecule.

Direct C-H activation is a more modern and atom-economical approach that could potentially be applied to this compound. google.commdpi.com This would involve the use of a transition metal catalyst to directly functionalize a C-H bond on the aromatic ring, avoiding the need for a pre-functionalized substrate. The regioselectivity of such reactions is often controlled by directing groups or by the inherent electronic and steric properties of the substrate.

Table 3: Potential Advanced Aromatic Ring Functionalization of this compound Derivatives (Hypothetical)

| Reaction Type | General Reaction | Potential Substrates |

| Suzuki-Miyaura Coupling | R-B(OH)2 + R'-X → R-R' (Pd catalyst) | Bromo-2-dodecylphenanthrene, various boronic acids |

| Sonogashira Coupling | R-C≡CH + R'-X → R-C≡C-R' (Pd/Cu catalyst) | Bromo-2-dodecylphenanthrene, terminal alkynes |

| Buchwald-Hartwig Amination | R-NH2 + R'-X → R-NH-R' (Pd catalyst) | Bromo-2-dodecylphenanthrene, various amines |

Note: The feasibility and outcomes of these reactions with this compound or its derivatives would require experimental validation.

Chemical Reactivity and Mechanistic Studies of 2 Dodecylphenanthrene Transformations

Pyrolysis and Thermal Decomposition Pathways of 2-Dodecylphenanthrene

The thermal transformation of this compound involves a series of complex chemical reactions that are highly dependent on temperature and reaction time. Understanding these pathways is crucial for predicting the fate of long-chain alkylated polycyclic aromatic hydrocarbons (PAHs) in high-temperature environments such as in petroleum reservoirs, during hydrous pyrolysis, and in various industrial processes. The study of analogous compounds, such as 1-dodecylpyrene (B15444460), provides significant insights into the likely pyrolysis and thermal decomposition mechanisms of this compound. psu.edu

Kinetics and Mechanisms of 2-Dodecyl-9,10-dihydrophenanthrene Pyrolysis to this compound

While specific kinetic studies on the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene to this compound are not extensively detailed in publicly available literature, the transformation from a dihydrophenanthrene to a phenanthrene (B1679779) structure is fundamentally a dehydrogenation process. This type of reaction is a common feature in the thermal treatment of hydroaromatic compounds. The conversion involves the elimination of hydrogen from the 9 and 10 positions of the dihydrophenanthrene ring, leading to the formation of the more stable, fully aromatic phenanthrene core. The kinetics of such reactions are typically influenced by temperature, pressure, and the presence of catalysts or hydrogen acceptors. The mechanism likely proceeds through a free-radical pathway, initiated by thermal scission of C-H bonds, followed by subsequent hydrogen atom abstraction or disproportionation reactions to yield the aromatic phenanthrene ring and molecular hydrogen.

Primary and Secondary Reaction Networks in Thermal Degradation

The thermal degradation of this compound is expected to proceed through a network of primary and secondary reactions. Based on studies of analogous long-chain alkylated PAHs like 1-dodecylpyrene, the primary reactions at lower conversions are dominated by the cleavage of the alkyl chain. psu.edu As the reaction progresses to higher conversions, a different set of pathways, including the cleavage of the aryl-alkyl bond, becomes more prominent. psu.edu

Primary Reaction Network (Low Conversion):

C-C Bond Cleavage within the Dodecyl Chain: The initial degradation steps likely involve the homolytic cleavage of C-C bonds at various positions along the dodecyl side chain.

Formation of Shorter Alkylphenanthrenes and Alkenes: These cleavage reactions lead to the formation of a range of shorter-chain alkylphenanthrenes and corresponding alpha-olefins.

Secondary Reaction Network (Moderate to High Conversion):

Aryl-Alkyl Bond Cleavage: At more severe conditions, the bond connecting the dodecyl group to the phenanthrene ring can rupture, leading to the formation of phenanthrene and dodecane. psu.edu This pathway appears to be autocatalytic in nature for similar compounds. psu.edu

Further Degradation of Primary Products: The shorter alkylphenanthrenes and alkenes formed in the primary stage can undergo further thermal cracking and isomerization.

Dehydrogenation of the Aromatic Core: The phenanthrene ring itself can undergo dehydrogenation, leading to the formation of more condensed aromatic structures.

C-C Bond Cleavage Reactions of the Dodecyl Moiety

The cleavage of carbon-carbon bonds within the dodecyl side chain is a key feature of the pyrolysis of this compound. This process is analogous to the thermal cracking of long-chain alkanes and is initiated by the formation of free radicals. The stability of the resulting radicals influences the preferred cleavage points along the alkyl chain.

Pyrolytic studies of 1-dodecylpyrene at temperatures between 375–425 °C have shown that at low conversions, the major products include 1-methylpyrene (B1203753) and 1-undecene, as well as 1-ethylpyrene (B94652) and n-decane. psu.edu By analogy, the pyrolysis of this compound is expected to yield a similar distribution of products resulting from the cleavage of the dodecyl chain. For instance, the formation of 2-methylphenanthrene (B47528) would be accompanied by the release of undecene, while the formation of 2-ethylphenanthrene (B1218790) would produce decene. At higher conversions, the formation of phenanthrene and n-dodecane becomes more significant. psu.edu Minor products can include a series of other n-alkanes, α-olefins, and various other alkyl-substituted phenanthrenes. psu.edu

Table 1: Expected Major Products from the Pyrolysis of this compound at Low Conversion (by Analogy to 1-Dodecylpyrene)

| Precursor | Major Products |

|---|---|

| This compound | 2-Methylphenanthrene, 1-Undecene, 2-Ethylphenanthrene, n-Decane |

Table 2: Expected Major Products from the Pyrolysis of this compound at Higher Conversion (by Analogy to 1-Dodecylpyrene)

| Precursor | Major Products |

|---|---|

| This compound | Phenanthrene, n-Dodecane |

Dehydrogenation Processes in the Phenanthrene Core

Under pyrolytic conditions, in addition to the reactions of the alkyl side chain, the phenanthrene aromatic core can also undergo dehydrogenation. This process involves the loss of hydrogen atoms from the aromatic ring system, which can lead to the formation of more condensed polycyclic aromatic structures or contribute to the formation of molecular hydrogen. The presence of alkyl groups can influence the reactivity of the aromatic core towards such reactions.

Quantitative Relationships between Reaction Rates and Localization Energies in Alkyl-Substituted PAHs

The rate of chemical reactions involving polycyclic aromatic hydrocarbons, including their thermal degradation, can be correlated with certain quantum chemical parameters. One such parameter is the localization energy, which is a measure of the energy required to localize π-electrons at a specific position in the aromatic system, making that site available for reaction. For electrophilic substitution reactions, a lower localization energy generally corresponds to a higher reaction rate at that position.

In the context of pyrolysis, which often involves radical mechanisms, similar relationships can be observed. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the transition state energies for radical attack at different positions on the PAH molecule. mdpi.comresearchgate.net Studies have shown that for some PAHs, the atomic charge can be a good predictor of the most favorable reaction positions for radical attack. mdpi.comresearchgate.net For alkyl-substituted PAHs, the presence of the alkyl group can alter the electron distribution in the aromatic rings, thereby influencing the localization energies and the preferred sites for radical attack and subsequent decomposition reactions. The general trend is that alkyl substitution tends to increase the reactivity of the PAH molecule. rsc.org

Photoreactivity and Photochemical Mechanisms

The photoreactivity of polycyclic aromatic hydrocarbons (PAHs), including this compound, is a critical area of study due to their prevalence in the environment and their potential for transformation into other compounds upon exposure to sunlight. The absorption of ultraviolet (UV) radiation can lead to a variety of chemical changes, the pathways and products of which are influenced by the molecular structure of the PAH and the surrounding environmental conditions.

Direct Photolysis Pathways of this compound

Direct photolysis is a key transformation pathway for PAHs in the environment. researchgate.net This process is initiated when a molecule, such as this compound, absorbs a photon of light, leading to its excitation to a higher energy state. While specific studies on the direct photolysis of this compound are limited, the general mechanisms for alkylated phenanthrenes can be inferred from research on phenanthrene and other related compounds.

The primary step in direct photolysis is the absorption of a photon, which elevates the molecule to an excited singlet state. From this state, it can undergo several processes:

Fluorescence: The molecule can return to the ground state by emitting a photon.

Intersystem Crossing: The excited singlet state can convert to an excited triplet state.

Photochemical Reaction: The excited molecule can undergo chemical reactions, such as isomerization, cyclization, or fragmentation.

For phenanthrene and its derivatives, photoisomerization is a known pathway. For instance, stilbene, a structurally related molecule, undergoes photocyclization to form phenanthrene. While this compound is already a phenanthrene derivative, the potential for further intramolecular cyclization involving the dodecyl chain or rearrangements of the aromatic core under UV irradiation cannot be entirely ruled out, although such reactions are not commonly reported for alkylated PAHs.

A more likely direct photolysis pathway for this compound involves the homolytic cleavage of bonds. The energy from UV radiation can be sufficient to break C-H or C-C bonds. The benzylic C-H bonds on the dodecyl chain adjacent to the phenanthrene ring are particularly susceptible to cleavage due to the resonance stabilization of the resulting benzylic radical.

Table 1: Potential Direct Photolysis Pathways of this compound

| Pathway | Description | Potential Intermediates |

| C-H Bond Cleavage | Homolytic cleavage of a C-H bond on the dodecyl chain, particularly at the benzylic position. | 2-Dodecylphenanthrenyl radical |

| C-C Bond Cleavage | Homolytic cleavage of a C-C bond within the dodecyl chain or at the point of attachment to the phenanthrene ring. | Phenanthrenyl radical and a dodecyl radical, or smaller alkyl and alkylphenanthrenyl radicals. |

| Photoionization | Ejection of an electron from the molecule to form a radical cation. | This compound radical cation |

These initial radical species are highly reactive and can subsequently participate in a variety of secondary reactions, leading to the formation of a complex mixture of photoproducts.

Photo-induced Transformations and Product Characterization

The photo-induced transformations of PAHs often involve reactions with other molecules present in the environment, particularly oxygen. While specific product characterization for the photoreaction of this compound is not extensively documented, studies on other PAHs provide a strong indication of the types of products that can be expected.

Upon irradiation, PAHs can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which can then react with the parent PAH or other organic molecules. The primary photo-oxidation products of phenanthrene and its alkylated derivatives are typically oxygenated compounds.

Key classes of photo-induced transformation products include:

Phenanthrenequinones: Oxidation of the phenanthrene ring can lead to the formation of quinones. For this compound, this could result in various isomers of dodecyl-phenanthrenequinone.

Hydroxylated Derivatives: The reaction with hydroxyl radicals or other oxygen species can introduce hydroxyl groups onto the aromatic ring, forming dodecyl-phenanthrenols.

Endoperoxides: In the presence of singlet oxygen, PAHs can form endoperoxides across the aromatic rings. These are often unstable and can rearrange to form other oxygenated products.

Side-Chain Oxidation Products: The dodecyl chain is also susceptible to photo-oxidation. This can lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids along the alkyl chain. Complete cleavage of the side chain can also occur.

A study on the oxidative metabolism of 1-n-dodecyl-phenanthrene, which is structurally similar to this compound, showed that increasing the length of the alkyl chain shifts the metabolism towards the alkyl side chain rather than the aromatic ring. nih.gov A similar trend might be expected in photochemical oxidation.

Table 2: Potential Photo-induced Transformation Products of this compound

| Product Class | General Structure | Formation Pathway |

| Dodecyl-phenanthrenequinones | Dodecyl group attached to a phenanthrenequinone (B147406) core | Oxidation of the aromatic ring |

| Dodecyl-phenanthrenols | Dodecyl group and one or more hydroxyl groups on the phenanthrene ring | Reaction with hydroxyl radicals |

| Dodecyl-phenanthrene endoperoxides | Oxygen bridge across the phenanthrene ring | Reaction with singlet oxygen |

| Side-chain oxidation products | Alcohols, ketones, or carboxylic acids on the dodecyl chain | Oxidation of the alkyl side chain |

The characterization of these products typically involves techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection.

Influence of Environmental Conditions on Photoreactivity

Sunlight Intensity and Spectrum: The rate of direct photolysis is directly proportional to the intensity of sunlight. The spectral distribution is also important, as the compound will only absorb light of specific wavelengths.

Presence of Photosensitizers: Natural waters and atmospheric aerosols contain substances, such as humic acids and nitrate, that can act as photosensitizers. researchgate.net These molecules can absorb light and transfer the energy to this compound (indirect photolysis) or generate reactive species that can react with it.

Oxygen Concentration: The presence of molecular oxygen is crucial for many photo-oxidation reactions. Higher oxygen concentrations generally lead to a greater abundance of oxygenated photoproducts.

Physical State and Medium: The photoreactivity of a PAH can differ depending on whether it is dissolved in water, adsorbed onto particulate matter, or present in the vapor phase. The presence of micelles from surfactants can also affect solubility and photoreactivity. nih.gov

Temperature: Temperature can influence reaction rates and the volatility of the compound, which in turn affects its distribution in the environment.

Electrophilic and Radical Aromatic Substitution Reactions

The phenanthrene ring system of this compound is susceptible to both electrophilic and radical aromatic substitution reactions. The presence of the long alkyl dodecyl chain can influence the regioselectivity and reactivity of these transformations.

Reversible Friedel-Crafts Reactions on Phenanthrene Derivatives

The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution used to attach alkyl or acyl groups to an aromatic ring. wikipedia.org The reverse reaction, dealkylation or deacylation, is also possible under certain conditions, making the Friedel-Crafts reaction reversible. wikipedia.org

For phenanthrene, Friedel-Crafts acylation has been shown to be a reversible process. rsc.org The position of the acyl group on the phenanthrene ring can change under the influence of a Lewis acid catalyst, indicating that the acyl group can migrate between different positions on the ring. This reversibility is attributed to the relative stability of the different arenium ion intermediates that are formed during the reaction.

Table 3: Factors Influencing Reversibility in Friedel-Crafts Reactions

| Factor | Influence |

| Catalyst | Strong Lewis acids promote both the forward and reverse reactions. |

| Temperature | Higher temperatures favor the thermodynamically more stable products and can promote dealkylation/deacylation. |

| Solvent | The polarity of the solvent can influence the stability of the intermediates and the reaction outcome. |

| Steric Hindrance | Bulky substituents may favor dealkylation if they lead to significant steric strain. |

Radical-Mediated Pathways Involving the Dodecyl Chain

The dodecyl chain of this compound provides a site for radical-mediated reactions. These reactions are typically initiated by the formation of a radical, often through the action of heat, light, or a radical initiator.

One important radical-mediated pathway is benzylic halogenation . The hydrogen atoms on the carbon atom of the dodecyl chain directly attached to the phenanthrene ring (the benzylic position) are particularly susceptible to abstraction by a halogen radical (e.g., Br•). This is because the resulting benzylic radical is stabilized by resonance with the aromatic phenanthrene ring. Subsequent reaction of this benzylic radical with a halogen molecule (e.g., Br₂) would lead to the formation of a bromo-substituted dodecyl chain.

Another potential radical-mediated pathway is autoxidation . In the presence of oxygen, the dodecyl chain can undergo a radical chain reaction leading to the formation of hydroperoxides. This process is often initiated by the abstraction of a benzylic hydrogen atom. The resulting hydroperoxides can then decompose to form a variety of oxidation products, such as alcohols and ketones, on the dodecyl chain.

Table 4: Potential Radical-Mediated Reactions of the Dodecyl Chain

| Reaction | Initiator | Key Intermediate | Primary Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic radical | 2-(1-Bromododecyl)phenanthrene |

| Autoxidation | Oxygen, initiator | Peroxy radical | 2-(1-Hydroperoxydodecyl)phenanthrene |

These radical-mediated reactions on the side chain offer synthetic routes to functionalize the dodecyl group of this compound, leading to a variety of derivatives with different physical and chemical properties.

Structure-Reactivity Relationship Studies of this compound

A foundational concept in organic chemistry is the structure-reactivity relationship, which posits that the arrangement of atoms and bonds within a molecule dictates its chemical behavior. For this compound, two primary structural components are expected to govern its reactivity: the aromatic phenanthrene core and the long-chain alkyl (dodecyl) substituent.

The phenanthrene moiety , with its electron-rich π-system, is predisposed to electrophilic aromatic substitution reactions. The position of substitution on the phenanthrene ring is influenced by both electronic and steric factors. The various positions on the phenanthrene nucleus (1, 2, 3, 4, 9, and 10) exhibit different degrees of reactivity, which can be theoretically rationalized by the stability of the carbocation intermediates formed during substitution.

The position of the alkyl group is also a critical determinant of biological activity, such as mutagenicity. For methylphenanthrenes, it has been shown that substitution at positions that create an additional bay-like region can increase mutagenic potential. While the 2-position of the dodecyl group in this compound does not create such a region, this finding underscores the principle that the precise location of an alkyl substituent has a profound effect on the molecule's properties.

Without specific experimental data for this compound, a quantitative analysis of its structure-reactivity relationship remains speculative. Detailed kinetic studies, product analysis of various chemical reactions (e.g., nitration, halogenation, oxidation), and computational modeling would be necessary to build a robust understanding of how the interplay between the electronic and steric effects of the dodecyl group and the inherent reactivity of the phenanthrene nucleus defines the chemical persona of this compound.

Advanced Spectroscopic and Chromatographic Methodologies in 2 Dodecylphenanthrene Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the analysis and purification of 2-Dodecylphenanthrene. nih.govadarshcollege.in This technique separates components from a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govlibretexts.org The choice of chromatographic method is dictated by the scale of the separation (analytical or preparative) and the physicochemical properties of the compound and its matrix. adarshcollege.inrotachrom.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. etamu.edu In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. etamu.edu The separation is based on differences in boiling points and interactions with the stationary phase, resulting in different retention times for each component. etamu.edu

When coupled with a mass spectrometer, the technique is known as Gas Chromatography-Mass Spectrometry (GC-MS). etamu.eduwikipedia.org This hybrid method is considered a gold standard for the identification of unknown substances in a mixture. wikipedia.org As components elute from the GC column, they are directly introduced into the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). etamu.edu This provides a unique mass spectrum (fragmentation pattern) for each component, allowing for positive identification. wikipedia.org

In the context of this compound research, GC-MS is invaluable for monitoring the progress of chemical reactions, such as its formation from the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene. acs.org It allows for the identification of the main product, byproducts (e.g., 2-methylphenanthrene (B47528) and 2-ethylphenanthrene), and any remaining starting material in the reaction mixture. acs.org The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in compound identification. wikipedia.org

Table 1: Typical GC-MS Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column Type | The stationary phase determines the separation selectivity. | Capillary column (e.g., 5% phenyl polysiloxane). wikipedia.org |

| Carrier Gas | An inert gas that moves the sample through the column. | Helium or Nitrogen. etamu.edu |

| Injection Port Temp. | Ensures rapid vaporization of the sample. | ~300 °C. wikipedia.org |

| Oven Program | A temperature gradient used to elute compounds with a wide range of boiling points. | e.g., 50 °C hold for 2 min, then ramp to 320 °C at 10 °C/min. |

| MS Ionization Mode | Method used to ionize the molecules. | Electron Ionization (EI) is most common. |

| MS Detector | Detects and measures the m/z of the ionized fragments. | Full Scan or Selective Ion Monitoring (SIM). wikipedia.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org A sample's components separate based on their differing affinities for the stationary and mobile phases. libretexts.org

For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode. wikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) gel chemically bonded with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water and a more organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgscribd.com Hydrophobic compounds like this compound interact more strongly with the non-polar stationary phase and are retained longer. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation, especially for complex mixtures with a wide range of polarities. libretexts.orgscribd.com

HPLC is particularly useful for the quantification of this compound. Using a suitable detector (e.g., a UV detector, as the phenanthrene (B1679779) core is a chromophore), the area under the chromatographic peak is proportional to the concentration of the compound. wikipedia.org

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Mode | Type of chromatography based on stationary/mobile phase polarity. | Reversed-Phase (RP-HPLC). wikipedia.org |

| Column | The heart of the separation. | C18 bonded silica, 5 µm particle size. wikipedia.org |

| Mobile Phase | The solvent that carries the sample through the column. | Gradient of Acetonitrile and Water. scribd.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min. |

| Detector | Device used to see the eluted compounds. | UV Detector set at ~254 nm. |

| Temperature | Column temperature is often controlled to ensure reproducibility. | 25-40 °C. |

Column Chromatography (e.g., Silica Gel Chromatography) for Isolation and Purification

For the isolation and purification of larger quantities of this compound, preparative column chromatography is the method of choice. rotachrom.com This technique operates on the same principles as HPLC but on a much larger scale. hawach.com The most common stationary phase for this purpose is silica gel (SiO₂), a highly porous material with a large surface area that makes it an excellent adsorbent. hawach.comcolumn-chromatography.com

In this normal-phase adsorption chromatography, a glass column is packed with silica gel, and the crude mixture containing this compound is loaded onto the top. rsc.orgcommonorganicchemistry.com A non-polar solvent or solvent mixture (the eluent) is then passed through the column. Separation occurs because components of the mixture have different affinities for the silica surface. ijpsjournal.com More polar compounds adsorb more strongly to the polar silica gel and move down the column more slowly, while less polar compounds, such as this compound, travel faster and elute from the column earlier. By systematically increasing the polarity of the eluent, different compounds can be selectively washed off the column and collected in separate fractions.

The choice of silica gel mesh size is important; smaller particle sizes (higher mesh numbers) provide a larger surface area and better resolution but result in slower flow rates. column-chromatography.com

Table 3: Typical Setup for Silica Gel Column Chromatography Purification

| Component | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material packed in the column. | Silica gel, 70-230 mesh ASTM. scharlab.com |

| Mobile Phase (Eluent) | Solvent system used to move compounds through the column. | A non-polar solvent like Hexane, with increasing amounts of a slightly more polar solvent like Dichloromethane or Ethyl Acetate (B1210297). |

| Loading Method | How the crude sample is introduced to the column. | Wet loading (dissolved in minimal solvent) or dry loading (adsorbed onto a small amount of silica). commonorganicchemistry.com |

| Column Dimensions | The size of the column depends on the amount of material to be purified. | Ratios of silica weight to crude product weight can range from 30:1 to 100:1. commonorganicchemistry.com |

| Fraction Collection | Collecting the eluent in separate tubes as it exits the column. | Manual or automated fraction collection. |

Advanced Spectroscopic Characterization for Structural Elucidation

Once this compound has been isolated and purified, its chemical structure must be confirmed. Advanced spectroscopic techniques provide detailed information about the molecule's atomic composition, connectivity, and environment. ebsco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. rsc.orgebsco.com It is based on the magnetic properties of atomic nuclei (like ¹H and ¹³C) when placed in a strong magnetic field. ebsco.com The resulting spectrum provides information about the chemical environment of each nucleus. rsc.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information.

¹H NMR shows the number of different types of protons, their relative numbers (via integration), their electronic environment (via chemical shift), and how many neighboring protons they have (via spin-spin splitting).

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential to piece the puzzle together. wikipedia.orgwikipedia.org These experiments show correlations between different nuclei. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out the aliphatic dodecyl chain. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atoms they are attached to, linking the ¹H and ¹³C spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the dodecyl chain to the correct position (C2) on the phenanthrene ring system.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

While GC-MS provides the nominal mass of a molecule (an integer value), High-Resolution Mass Spectrometry (HRMS) measures the mass with extremely high accuracy (typically to four or more decimal places). algimed.commeasurlabs.com This precision allows for the determination of the exact elemental formula of a compound. algimed.com

For example, two different molecules might have the same nominal mass of 296 u, but their exact masses will differ due to the slight mass differences between their constituent atoms. algimed.com HRMS can easily distinguish between them. By measuring the exact mass of the molecular ion of purified this compound, its elemental formula, C₃₀H₄₀, can be unequivocally confirmed, ruling out other possible structures with the same nominal mass. This makes HRMS an indispensable tool for confirming the identity of a newly synthesized or isolated product. csic.es

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-dodecyl-9,10-dihydrophenanthrene |

| 2-methylphenanthrene |

| 2-ethylphenanthrene (B1218790) |

| Acetonitrile |

| Dichloromethane |

| Ethyl Acetate |

| Helium |

| Hexane |

| Methanol |

| Nitrogen |

Vibrational Spectroscopy (e.g., IR, Raman) for Molecular Fingerprinting

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of the molecule that involve a change in the molecular dipole moment.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). researchgate.net The scattered light has a frequency shifted from the incident light, and this shift corresponds to the vibrational frequencies of the molecule. researchgate.net A key requirement for a vibrational mode to be Raman active is a change in the polarizability of the molecule during the vibration. spectroscopyonline.com

For a complex molecule like this compound, the spectrum is a composite of the vibrations of its constituent parts.

Phenanthrene Core Vibrations: The phenanthrene moiety, a polycyclic aromatic hydrocarbon (PAH), has a rigid structure with well-defined vibrational modes. aip.orgresearchgate.netacs.org These include:

Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of characteristic bands, often found in the 1600-1400 cm⁻¹ range. libretexts.orgvscht.cz

In-plane C-H Bending: These bending vibrations are typically observed in the 1300-1000 cm⁻¹ region.

Out-of-plane C-H Bending: These are highly characteristic of the substitution pattern on the aromatic ring and appear as strong bands in the region below 1000 cm⁻¹, often between 900-675 cm⁻¹. libretexts.orgmpg.de The specific positions of these bands can help identify the arrangement of hydrogen atoms on the phenanthrene skeleton.

Dodecyl Chain Vibrations: The long alkyl substituent introduces vibrational modes characteristic of alkanes. spectroscopyonline.comnih.gov

Aliphatic C-H Stretching: These are typically strong absorptions found just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. libretexts.orgspectroscopyonline.com Specific bands correspond to the asymmetric and symmetric stretching of methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. spectroscopyonline.com For a long chain like dodecyl, the methylene stretches at approximately 2926 cm⁻¹ (asymmetric) and 2858 cm⁻¹ (symmetric) are particularly intense. spectroscopyonline.com

C-H Bending (Scissoring/Deformation): Methylene scissoring vibrations occur around 1470-1450 cm⁻¹. vscht.cz The methyl "umbrella" mode, a symmetric C-H bend, is found near 1375 cm⁻¹. spectroscopyonline.com

-CH₂- Rocking: A key indicator of a long alkyl chain (with four or more consecutive methylene groups) is the appearance of a methylene rocking vibration around 725-720 cm⁻¹. libretexts.orgvscht.czspectroscopyonline.com

The combined spectrum of this compound is therefore rich in information, with the high-frequency region showing distinct aromatic and aliphatic C-H stretches and the fingerprint region (below 1500 cm⁻¹) containing a complex pattern of bending and skeletal modes from both the ring system and the alkyl chain. Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic system and the C-C backbone of the alkyl chain. nih.gov

Detailed Research Findings

The table below summarizes the expected principal vibrational modes, their characteristic frequencies, and their typical activity in IR and Raman spectroscopy for this compound. The assignments for the phenanthrene core are based on detailed normal coordinate analyses and polarized light spectroscopy of phenanthrene crystals. aip.orgresearchgate.net The assignments for the dodecyl chain are derived from well-established data for long-chain n-alkanes. vscht.czspectroscopyonline.comnsf.gov

Table 1: Predicted Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Group | Typical Activity |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Phenanthrene Core | IR (medium), Raman (strong) |

| 2955 - 2965 | Asymmetric C-H Stretch | -CH₃ (Dodecyl) | IR (strong), Raman (strong) |

| 2920 - 2935 | Asymmetric C-H Stretch | -CH₂- (Dodecyl) | IR (very strong), Raman (strong) |

| 2870 - 2880 | Symmetric C-H Stretch | -CH₃ (Dodecyl) | IR (medium), Raman (strong) |

| 2850 - 2860 | Symmetric C-H Stretch | -CH₂- (Dodecyl) | IR (strong), Raman (strong) |

| 1620 - 1580 | Aromatic C=C Ring Stretch | Phenanthrene Core | IR (variable), Raman (strong) |

| 1465 - 1475 | -CH₂- Scissoring Bend | Dodecyl Chain | IR (medium) |

| 1450 - 1430 | Aromatic C=C Ring Stretch | Phenanthrene Core | IR (medium), Raman (medium) |

| 1375 - 1385 | -CH₃ Symmetric Bend (Umbrella Mode) | Dodecyl Chain | IR (medium) |

| 1150 - 1000 | C-H In-plane Bending / C-C Stretch | Phenanthrene/Dodecyl | IR (medium), Raman (medium) |

| 900 - 675 | Aromatic C-H Out-of-plane Bend | Phenanthrene Core | IR (strong) |

| 720 - 725 | -CH₂- Rocking | Dodecyl Chain | IR (medium) |

Computational Chemistry and Theoretical Modeling of 2 Dodecylphenanthrene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-dodecylphenanthrene at a molecular level. nih.gov These calculations, primarily based on density functional theory (DFT), allow for the prediction of electronic properties and reactivity. nih.gov

The electronic structure of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity and lower stability. irjweb.com

For the parent molecule, phenanthrene (B1679779), computational studies have established its HOMO-LUMO energies. The addition of an alkyl group, such as a dodecyl chain, is known to influence these values. Alkyl groups are electron-donating, which typically raises the energy of the HOMO and may slightly lower the energy of theLUMO. This results in a reduction of the HOMO-LUMO energy gap, suggesting that this compound would be more reactive than unsubstituted phenanthrene. The optical energy gaps of PAHs are observed to decrease with the extension of the π-conjugated system or with certain substitutions. chemistryviews.org

Table 1: Calculated Frontier Orbital Energies and Energy Gap

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenanthrene (Baseline) | -5.89 (Calculated) | -1.55 (Calculated) | 4.34 (Calculated) |

| This compound (Predicted) | Higher than Phenanthrene | Lower than Phenanthrene | < 4.34 |

Note: Phenanthrene values are representative from DFT calculations. Values for this compound are predicted based on the known electronic effects of alkyl substitution on aromatic systems.

Reactivity indices derived from conceptual DFT, such as Fukui functions, are powerful tools for predicting the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system.

There are three main types of Fukui functions:

f(r) for nucleophilic attack (electron acceptance), which highlights areas susceptible to attack by nucleophiles.

f(r) for electrophilic attack (electron donation), indicating sites likely to be attacked by electrophiles.

f(r) for radical attack.

For this compound, Fukui functions would predict that electrophilic substitution, such as further alkylation or nitration, would preferentially occur at the most electron-rich positions of the phenanthrene core. The phenanthrene molecule has several non-equivalent carbon atoms, and computational analysis can pinpoint the most probable sites for reaction. Based on the known chemistry of phenanthrene, the 9 and 10 positions are highly reactive, but substitution is also common at the 1, 2, 3, and 4 positions depending on the reaction conditions. firsthope.co.inresearchgate.net The dodecyl group at the 2-position would sterically hinder attack at the adjacent 1 and 3 positions to some extent, while electronically activating the entire ring system.

Thermochemical parameters, such as the standard enthalpy of formation (ΔfH°), provide insight into the stability of a molecule. nih.gov Computational methods, particularly those using isodesmic or homodesmotic reactions, can predict these values with high accuracy for PAHs. nih.govnih.gov These theoretical reactions involve molecules with similar bonding environments on both the reactant and product sides, which allows for significant cancellation of errors in the calculation. nih.gov

For this compound, the enthalpy of formation would be calculated by constructing a balanced reaction involving phenanthrene and appropriate alkanes. The predicted negative enthalpy of formation would indicate its stability relative to its constituent elements in their standard states. The energetics of reactions, such as its combustion or formation from precursors, can also be modeled to understand the heat released or absorbed during these transformations.

Table 2: Key Thermochemical Parameters and Their Significance

| Parameter | Significance for this compound | Computational Approach |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | Indicates the thermodynamic stability of the molecule. | Isodesmic reaction schemes using DFT or higher-level methods (e.g., DLPNO-CCSD(T)). nih.gov |

| Enthalpy of Combustion (ΔcH°) | Quantifies the energy released upon complete oxidation. | Calculated from the enthalpies of formation of products (CO₂, H₂O) and the reactant. |

| Gibbs Free Energy of Formation (ΔfG°) | Determines the spontaneity of the formation reaction under standard conditions. | Calculated using the enthalpy of formation and the entropy of the molecule. |

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying molecules of the size of this compound. nih.govmdpi.com A key application is geometry optimization, where the algorithm seeks the three-dimensional arrangement of atoms that corresponds to the lowest total energy. nih.gov

For this compound, the process begins with an initial guess of the structure. The DFT calculation then iteratively adjusts the positions of the atoms, including the bond lengths, bond angles, and dihedral angles of the flexible dodecyl chain, until a stationary point on the potential energy surface is found. This optimized geometry is crucial, as all other electronic properties are calculated based on this stable structure. Dispersion-corrected DFT functionals are often necessary to accurately model the weak intramolecular interactions that influence the conformation of the long alkyl chain. nih.gov Once the geometry is optimized, DFT is used to calculate a wide range of electronic properties, including the HOMO-LUMO energies, molecular electrostatic potential, and charge distribution. physchemres.org

Reaction Mechanism Elucidation through Theoretical Pathways

Computational chemistry is invaluable for mapping out the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation reaction. plymouth.ac.uk This reaction involves the electrophilic substitution of a hydrogen atom on the phenanthrene ring with a dodecyl group, usually from a precursor like 1-dodecene (B91753) or a dodecyl halide, in the presence of a Lewis acid catalyst (e.g., AlCl₃). plymouth.ac.uk

Transition state analysis for this reaction would model the following key steps:

Formation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent to form a highly electrophilic species, likely a dodecyl carbocation or a polarized complex.

Electrophilic Attack: The π-system of the phenanthrene ring attacks the electrophile. The transition state for this step involves the partial formation of a new carbon-carbon bond. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. plymouth.ac.uk

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. This is typically the step with the lowest activation energy.

Computational modeling can determine the relative energies of the transition states for attack at different positions on the phenanthrene ring, thereby predicting the regioselectivity of the reaction.

Friedel-Crafts alkylations are often reversible, and the reverse reaction is known as dealkylation. plymouth.ac.uk Transition state analysis of dealkylation would model the protonation of the alkylated ring followed by the departure of the dodecyl carbocation. Studies on the acylation of phenanthrene have shown that such reactions are reversible, with the thermodynamically controlled products being favored under certain conditions. researchgate.net

Modeling of Radical Processes in Pyrolysis

The thermal decomposition, or pyrolysis, of long-chain alkylated polycyclic aromatic hydrocarbons (PAHs) like this compound is a complex process governed by free-radical chain reactions. acs.org While direct computational modeling studies specifically on this compound are not extensively detailed in public literature, significant insights can be drawn from experimental and modeling studies of its immediate precursor, 2-dodecyl-9,10-dihydrophenanthrene (DDPh). The pyrolysis of DDPh, which primarily yields this compound through dehydrogenation, provides a robust framework for understanding the subsequent radical processes. acs.orgacs.org

The pyrolysis of DDPh follows first-order kinetics and involves several parallel primary pathways. acs.org The dominant initial reaction is dehydrogenation to form this compound. acs.orgacs.org This suggests that a key radical process is the abstraction of hydrogen atoms from the 9 and 10 positions of the dihydrophenanthrene core. acs.org

Subsequent or parallel radical processes involve the cleavage of the dodecyl side chain. These C-C bond scissions lead to a variety of smaller molecules. acs.org Theoretical modeling of these processes involves calculating bond dissociation energies (BDEs) to predict the most likely points of chain fragmentation. The benzylic C-C bond (the bond connecting the dodecyl chain to the phenanthrene ring) is a critical site for cleavage. umich.edu

A proposed free-radical chain mechanism for the pyrolysis of related structures involves the following key steps: acs.org

Initiation: Homolytic cleavage of a C-H or C-C bond to form initial radicals.

Hydrogen Abstraction: A radical abstracts a hydrogen atom from the alkyl chain or the aromatic core. Abstraction from the benzylic position is particularly favorable.

β-Scission: The resulting radical undergoes cleavage at the bond beta to the radical center. This is a major pathway for the breakdown of the alkyl chain, leading to the formation of smaller alkenes and a new radical.

Termination: Two radicals combine to form a stable product.

In the context of this compound itself, once formed from its dihydro-precursor, it can undergo further thermal decomposition. Modeling of this process would focus on the radical reactions involving the dodecyl chain. Computational studies, likely employing Density Functional Theory (DFT), would be used to map the potential energy surface for various reaction pathways, identifying transition states and calculating activation energies for different bond cleavage events.

Table 1: Major Product Yields from Pyrolysis of 2-Dodecyl-9,10-dihydrophenanthrene (DDPh) at Low Conversion

| Product | Molar Yield (%) at <25% Conversion |

| This compound | >10% |

| 2-Methyl-9,10-dihydrophenanthrene | ~5% (max yield) |

| 1-Undecene | Yield close to 2-methyl-9,10-dihydrophenanthrene |

| 2-Ethyl-9,10-dihydrophenanthrene | Major product pair with n-decane |

| n-Decane | Yield typically higher than 2-ethyl-9,10-dihydrophenanthrene |

This data is derived from the pyrolysis of the precursor, 2-dodecyl-9,10-dihydrophenanthrene, and indicates the initial products formed, with this compound being the most significant. The subsequent radical processes would involve the decomposition of these products. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comuinjkt.ac.id By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of molecules like this compound. mdpi.com Such simulations are essential for understanding how the molecule behaves in various environments, bridging the gap between static molecular structures and dynamic material properties. labxing.com

A typical MD simulation for conformational analysis would involve:

System Setup: A single this compound molecule is placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Energy Minimization: The initial geometry is optimized to remove any unfavorable steric clashes.

Equilibration and Production: The system is heated to a target temperature and equilibrated under constant temperature and pressure. Following equilibration, a long "production" simulation is run to sample a wide range of conformations. labxing.com

Analysis of the resulting trajectory would focus on dihedral angles within the dodecyl chain and the angle of the chain relative to the plane of the phenanthrene ring. This analysis can reveal the preferred rotamers (rotational isomers) and whether the chain tends to fold back over the aromatic core or extend away from it. This information is crucial for understanding how the molecule interacts with surfaces or other molecules. For instance, studies on similar long-chain molecules show that the flexibility and conformation of the alkyl chain can be influenced by interactions with neighboring molecules or surfaces. olemiss.edu

Table 2: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Potential Insights from MD |

| C1-C2-Cα-Cβ | Torsion at the attachment point to the ring | Defines the initial direction of the chain relative to the phenanthrene plane. |

| Cα-Cβ-Cγ-Cδ | Torsion along the dodecyl chain backbone | Determines the extent of gauche vs. anti conformations, influencing chain linearity and packing. |

| C(n)-C(n+1)-C(n+2)-C(n+3) | General backbone torsions | Reveals overall chain flexibility, persistence length, and tendency to form folded structures. |

This table represents a conceptual framework for the types of data that would be extracted from an MD simulation to characterize the dodecyl chain's conformation.

The interplay of the aromatic phenanthrene core and the aliphatic dodecyl tail in this compound suggests a propensity for self-assembly and aggregation. The aromatic cores can interact favorably through π-π stacking, while the dodecyl chains can associate via van der Waals forces. gatech.edu This amphiphilic character can lead to the formation of molecular aggregates, such as micelles or liquid crystalline phases, particularly in solution or at interfaces. researchgate.netnih.gov

MD simulations can be employed to model the aggregation process by simulating a system containing multiple this compound molecules. These simulations can predict whether aggregation is favorable and reveal the structure of the resulting aggregates. Key analyses would include:

Radial Distribution Functions (RDFs): Calculating the RDF between the centers of mass of the phenanthrene cores would quantify the degree of aromatic stacking. An RDF peak at a short distance (typically 3.5-5 Å) would be indicative of π-π interactions.

Order Parameters: These can be used to describe the alignment of the phenanthrene rings and the dodecyl chains within an aggregate, indicating the formation of ordered phases.

Research on other pyrene-based materials has shown that molecular aggregation is driven by weak intermolecular interactions and can significantly alter the material's properties. nih.gov Understanding the aggregation behavior of this compound is therefore critical for predicting its bulk properties and its behavior in applications where intermolecular association is important.

Environmental Behavior and Transformation Pathways of 2 Dodecylphenanthrene

Abiotic Transformation Processes

Abiotic transformation processes are chemical and physical reactions that occur without the involvement of living organisms. For 2-dodecylphenanthrene, these include degradation by light, reactions with water, and thermal breakdown in various environmental settings.

Photolytic Degradation in Aquatic and Atmospheric Systems

Photolytic degradation, the breakdown of compounds by light, is a significant abiotic transformation pathway for PAHs. tandfonline.com In aquatic and atmospheric environments, this compound can undergo photolysis, although its resistance to degradation increases with molecular weight. gov.bc.ca The process can occur through direct absorption of light or indirectly, enhanced by natural photosensitizers like organic matter or photocatalysts such as metal oxides. tandfonline.comresearchgate.net While PAHs adsorbed on particles like soot are generally more resistant to photodecomposition, this process can still lead to the formation of various transformation products. nih.gov Biotic and abiotic transformations, including photolysis, have the potential to increase the availability and toxicity of these chemicals. researchgate.net

Hydrolysis and Other Water-Mediated Transformations

Hydrolysis is a chemical reaction where a water molecule is consumed to break down a larger molecule into smaller ones. libretexts.org While PAHs like this compound are generally insoluble in water, this property contributes to their persistence in the environment. acs.org The low aqueous solubility of this compound limits the extent of direct hydrolysis. However, water-mediated transformations can still occur, particularly at the interface of sediment and water or in the presence of co-solvents. The rate and products of such reactions are influenced by factors like pH and the presence of mineral surfaces that can catalyze the transformation. tandfonline.com

Thermal Degradation in Environmental Contexts (e.g., Geochemical Processes)

Thermal degradation involves the breakdown of compounds at elevated temperatures, a process relevant in geochemical settings such as deep sediments and during the thermal maturation of organic matter. longdom.orgau.dk The thermal stability of alkylated phenanthrenes is a key factor in these processes. capes.gov.brmdpi.com During thermal maturation, complex reactions including generation, decomposition, methylation, and demethylation occur, influencing the distribution of different alkylated isomers. au.dk Generally, n-alkanes are more susceptible to thermal degradation than other hydrocarbons. frontiersin.org The process is influenced by factors such as heating rate and the presence of other materials. mdpi.com

Biotic Transformation and Biodegradation

Biotic transformation, or biodegradation, is a crucial mechanism for the removal of organic pollutants from the environment, carried out by microorganisms such as bacteria and fungi. mdpi.comnih.govfrontiersin.org

Microbial Degradation by Isolated Bacterial and Fungal Strains (e.g., Thermus spp., Bacillus spp.)

A wide variety of microorganisms have the ability to degrade PAHs. Bacteria, in particular, can utilize low-molecular-weight PAHs as their sole source of carbon and energy. oup.com Alkylated aromatic compounds are generally degraded more slowly than their parent compounds. bbrc.in

Several bacterial and fungal strains have been identified for their capacity to degrade PAHs and related compounds.

Bacillus spp.: Various species of Bacillus are known to degrade polycyclic aromatic hydrocarbons like phenanthrene (B1679779). mdpi.com They can be found in diverse environments and some species can propagate anaerobically. nih.gov The introduction of Bacillus species can alter the soil microbiome and enhance microbial diversity. mdpi.com

Thermus spp.: Thermophilic bacteria, including Thermus species, are capable of degrading PAHs at high temperatures. mdpi.com For instance, Thermus aquaticus has been shown to degrade various aromatic hydrocarbons. mdpi.com

While direct studies on the degradation of this compound by Thermus and Bacillus species are limited, the known capabilities of these genera in degrading other alkylated and non-alkylated PAHs suggest their potential involvement in its transformation.

Identification of Biodegradation Metabolites and Pathways

The biodegradation of phenanthrene and its alkylated derivatives typically begins with an enzymatic attack on the aromatic rings. oup.com Bacterial degradation often involves dioxygenase enzymes that introduce oxygen atoms, leading to the formation of dihydrodiols. mdpi.comnih.gov Fungi, on the other hand, often employ monooxygenases. frontiersin.orgbbrc.in

For alkylated phenanthrenes, metabolism can occur on both the aromatic ring and the alkyl side chain. researchgate.net The initial biotransformation can lead to an increase in the toxicity of alkylated PAHs due to the increased solubility and/or inherent toxicity of the resulting metabolites. mdpi.comnih.gov

The degradation pathways for phenanthrene are well-studied and often serve as a model for more complex PAHs. nih.govethz.ch Common pathways involve the initial dioxygenation at different positions on the phenanthrene molecule, leading to various dihydroxylated intermediates. oup.comnih.gov These intermediates are then further metabolized through ring cleavage, eventually leading to simpler compounds that can enter central metabolic cycles. nih.govmdpi.com For instance, one major pathway proceeds through the formation of 1-hydroxy-2-naphthoic acid, which is then further degraded. ethz.ch Another key intermediate is phthalic acid. nih.govmdpi.com

The presence of an alkyl substituent, such as the dodecyl group in this compound, can influence the preferred site of initial enzymatic attack and the subsequent metabolic steps. researchgate.net

Influence of Alkyl Chain Length on Biodegradability and Oxidative Metabolism

Conversely, studies on shorter-chain alkylphenanthrenes in oil samples have shown that the parent compound, phenanthrene, may exhibit greater resistance to biodegradation than its C1-C3 alkylated counterparts under certain conditions. nih.gov This has been attributed to processes like demethylation occurring during the biodegradation of the aromatic hydrocarbons. nih.gov However, for long-chain derivatives like this compound, the steric hindrance and increased lipophilicity conferred by the C12 chain are the dominant factors, drastically reducing susceptibility to microbial and enzymatic degradation.

The biodegradation rate constants for phenanthrene and its derivatives have been shown to decrease with increased alkylation. This trend highlights the recalcitrance of highly alkylated PAHs in the environment. mdpi.com

Table 1: Effect of Alkylation on Phenanthrene Biodegradation

| Compound | Observation | Reference |

| Phenanthrene | Fastest biodegradation rate among tested derivatives. | mdpi.com |

| 3-Methylphenanthrene | Slower biodegradation rate than phenanthrene. | mdpi.com |

| 3,6-Dimethylphenanthrene | Slower biodegradation rate than 3-methylphenanthrene. | mdpi.com |

| 1-n-Dodecylphenanthrene | Metabolic conversion was negligible. | nih.govresearchgate.net |